
ent-Benazepril
説明
ent-Benazepril: is a stereoisomer of benazepril, a medication primarily used to treat high blood pressure, heart failure, and chronic kidney disease. Benazepril is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, making it easier for the heart to pump blood. The compound is known for its high efficacy and relatively low side-effect profile compared to other ACE inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ent-benazepril involves several steps, including the preparation of key intermediates through asymmetric synthesis. One common method involves the use of aromatic aminotransferase from Enterobacter species to catalyze the asymmetric synthesis of benazepril intermediates . The reaction conditions typically include the use of sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate as an amino acceptor and L-glutamate as an amino donor .
Industrial Production Methods: Industrial production of benazepril often employs large-scale asymmetric synthesis techniques. The process involves the use of specific enzymes to ensure high enantioselectivity and yield. The final product is obtained through a series of purification steps, including crystallization and chromatography .
化学反応の分析
Types of Reactions: ent-Benazepril undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benazeprilat, its active metabolite .
科学的研究の応用
ent-Benazepril has a wide range of scientific research applications:
作用機序
ent-Benazepril is a prodrug that is converted into its active form, benazeprilat, by esterases in the liver. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure, reduced aldosterone secretion, and increased plasma renin activity .
類似化合物との比較
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: Known for its long duration of action and use in treating high blood pressure and heart failure.
Ramipril: Often used for its cardioprotective effects in patients with high cardiovascular risk.
Uniqueness: ent-Benazepril is unique due to its high potency, better stability, and lower side-effect profile compared to other ACE inhibitors. Its unique chemical structure allows for more efficient enzyme inhibition and therapeutic effects .
生物活性
Introduction
Ent-Benazepril is a deuterated analog of benazepril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in the management of hypertension. The introduction of deuterium into the compound enhances its utility in pharmacokinetic studies, allowing for more precise tracking of its metabolic pathways and interactions within biological systems. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, therapeutic applications, and associated case studies.
This compound functions primarily as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:
- Decreased vasopressor activity : Lower levels of angiotensin II result in vasodilation.
- Reduced aldosterone secretion : This can lead to increased serum potassium levels and decreased blood volume.
The overall effect is a reduction in blood pressure, making this compound effective for treating hypertension .
Absorption and Distribution
- Bioavailability : this compound exhibits dose-proportional pharmacokinetics within a range of 10 to 80 mg. Its active metabolite, benazeprilat, reaches peak plasma concentrations within 1 to 2 hours after oral administration.
- Protein Binding : Both this compound and benazeprilat are highly protein-bound (approximately 96.7% and 95.3%, respectively) which affects their distribution and efficacy in the body .
Metabolism
The introduction of deuterium atoms into this compound allows for enhanced tracking in metabolic studies. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of benazeprilat, which is responsible for the drug's therapeutic effects.
Elimination
This compound is eliminated through renal pathways. Studies indicate that its metabolites may have varying half-lives depending on renal function, which is crucial for dosing considerations in patients with compromised kidney function .
Therapeutic Applications
This compound has several significant applications in clinical practice:
- Hypertension Management : As an ACE inhibitor, it is primarily used to control high blood pressure.
- Heart Failure Treatment : It may also be utilized in managing heart failure by improving cardiac output and reducing workload on the heart.
Case Study 1: Benazepril-Induced Agranulocytosis
A notable case report highlighted a rare but serious side effect associated with benazepril—drug-induced agranulocytosis. A 61-year-old male patient developed severe neutropenia following the initiation of benazepril therapy. Upon discontinuation of the drug, his white blood cell count normalized within weeks. This case emphasizes the need for vigilance among healthcare providers regarding potential hematological side effects associated with ACE inhibitors like benazepril .
Parameter | Before Discontinuation | After Discontinuation |
---|---|---|
White Blood Cell Count (K/μL) | 2.1 | 11.3 |
Neutrophils (%) | 5 | 83 |
Duration of Recovery | N/A | 21 days |
Case Study 2: Efficacy in Hypertensive Patients
A study comparing various antihypertensive agents found that patients treated with ACE inhibitors, including benazepril and its analogs, demonstrated significant reductions in both systolic and diastolic blood pressure compared to those receiving other classes of antihypertensives. The study indicated that combination therapies involving ACE inhibitors yielded superior outcomes in hypertensive patients with comorbid conditions such as diabetes .
Q & A
Basic Research Questions
Q. How should researchers design a bioequivalence study for ent-Benazepril hydrochloride tablets?
- Methodological Guidance : Use a randomized, two-period, two-sequence crossover design under both fasting and fed conditions to assess pharmacokinetic parameters (e.g., AUC, Cmax) of ent-Benazepril and its active metabolite, ent-Benazeprilat. Ensure adherence to regulatory guidelines for sample size calculation (e.g., 90% confidence intervals within 80–125% for AUC and Cmax) and standardized meal protocols for fed studies .
Q. What analytical methods are recommended for quantifying ent-Benazepril and its related impurities?
- Methodological Guidance : Employ reverse-phase HPLC or LC-MS/MS with UV detection (λ = 210–230 nm) for separation. Use USP Reference Standards (e.g., Benazepril Related Compound E, F, G) to validate specificity, accuracy, and precision. Optimize mobile phases (e.g., acetonitrile-phosphate buffer) to resolve stereoisomers and degradation products .
Q. How can researchers validate the stereochemical purity of ent-Benazepril during synthesis?
- Methodological Guidance : Utilize chiral chromatography (e.g., Chiralpak AD-H column) with polar organic mobile phases (e.g., ethanol/hexane) to confirm enantiomeric excess. Cross-validate with circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in ent-Benazepril’s pharmacokinetic data across ethnic populations?
- Methodological Guidance : Conduct population pharmacokinetic (PopPK) modeling to identify covariates (e.g., CYP3A4 polymorphisms, renal function). Use nonlinear mixed-effects models (NONMEM) to assess inter-individual variability. Validate findings with in vitro hepatocyte studies to evaluate metabolic enzyme activity differences .
Q. How can molecular docking studies elucidate ent-Benazepril’s ACE inhibition mechanism compared to its enantiomer?
- Methodological Guidance : Perform molecular dynamics simulations using ACE (PDB ID: 1O8A) to compare binding affinities. Analyze hydrogen bonding (e.g., with Glu384, His353) and hydrophobic interactions. Validate with mutagenesis studies to confirm critical residues for enantiomer selectivity .
Q. What frameworks are optimal for formulating hypotheses about ent-Benazepril’s renoprotective effects in advanced chronic kidney disease (CKD)?
- Methodological Guidance : Apply the PICO framework:
- P : Non-diabetic CKD patients (serum creatinine ≥3.1 mg/dL).
- I : ent-Benazepril 20 mg/day.
- C : Placebo.
- O : Composite endpoint (doubling serum creatinine, ESRD, death).
Use Cox proportional hazards models to assess risk reduction and mixed-effects models for longitudinal proteinuria changes .
Q. How should researchers address conflicting data on ent-Benazepril’s hemodynamic effects in hypertensive models?
- Methodological Guidance : Conduct meta-regression analysis to identify confounding variables (e.g., baseline BP, renal function). Use in vivo telemetry in rodent models to compare acute vs. chronic dosing effects. Validate with transcriptomic profiling (RNA-seq) of renal angiotensin receptors .
Q. What methodologies optimize long-term safety monitoring of ent-Benazepril in clinical trials?
- Methodological Guidance : Implement adaptive trial designs with pre-specified interim analyses (e.g., group sequential methods) to monitor adverse events (e.g., hyperkalemia, cough). Use Bayesian hierarchical models to pool safety data across phases while adjusting for covariates like age and comorbidities .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Triangulate in vitro, in vivo, and clinical data using causal inference models (e.g., directed acyclic graphs) to identify residual confounding or mechanistic outliers .
- Ethical and Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during hypothesis development to ensure translational relevance and compliance with institutional review boards (IRBs) .
特性
IUPAC Name |
2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-50-7, 131064-75-0 | |
Record name | Benazepril, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-42456A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENAZEPRIL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENAZEPRIL, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。